Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-
Description
Acetamide, N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This scaffold is characterized by a fused pyrrole-pyridine ring system, with a bromine atom at position 5 and an ethyl-linked acetamide substituent at position 3. The ethyl-acetamide side chain may improve solubility compared to more hydrophobic substituents, while the pyrrolopyridine core contributes to π-π stacking and hydrogen-bonding capabilities.
Properties
CAS No. |
183208-14-2 |
|---|---|
Molecular Formula |
C11H12BrN3O |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H12BrN3O/c1-7(16)13-3-2-8-5-14-11-10(8)4-9(12)6-15-11/h4-6H,2-3H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
LWNFMUHDTCEOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system . The bromination of the pyrrolo[2,3-b]pyridine core is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, particularly in the synthesis of derivatives for biological evaluation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions to introduce various functional groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further evaluated for their biological activities .
Scientific Research Applications
Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, showing promise in cancer therapy.
Biological Studies: It is used in studies to understand its effects on cell proliferation, apoptosis, and migration.
Chemical Biology: The compound serves as a tool to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- involves its interaction with specific molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties (Inferred from Evidence)
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~300 | ~2.5 | Moderate in DMSO | Bromine, Acetamide |
| 5-Bromo-3-(phenylethynyl)-1H-pyrrolopyridine | ~313 | ~3.8 | Low in water | Bromine, Alkyne |
| N-[2-(5-Methoxy-furo[2,3-b]pyridin-3-yl)ethyl]acetamide | ~314 | ~2.0 | High in ethanol | Methoxy, Acetamide |
Research Findings and Implications
- Synthetic Flexibility: The target compound’s ethyl-acetamide side chain can be introduced via alkylation or acylation of 3-aminopyrrolopyridine intermediates, analogous to methods used for nicotinamide derivatives .
- Biological Potential: Brominated pyrrolopyridines are frequently explored in kinase inhibitor development, while acetamide derivatives (e.g., phosphodiesterase inhibitors) underscore the pharmacophore versatility of this class .
- Stability Considerations : Bromine at position 5 may reduce metabolic degradation compared to methoxy or phenyl groups, as seen in furopyridine analogues .
Biological Activity
Acetamide, N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- (CAS Number: 183208-14-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of Acetamide, N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- is C11H12BrN3O, with a molecular weight of 282.14 g/mol. The structure features a brominated pyrrole derivative, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to pyrrole derivatives. In particular, derivatives of pyrrolyl benzamide have demonstrated significant activity against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, with controls showing MIC values of 0.25 μg/mL for isoniazid and 2 μg/mL for ciprofloxacin .
Table 1: Antibacterial Activity of Pyrrolyl Compounds
| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Acetamide Derivative | 3.12 - 12.5 | 2 |
| Isoniazid | 0.25 | - |
| Triclosan | 10 | - |
These findings suggest that Acetamide derivatives could serve as lead compounds for developing new antibacterial agents.
Anticancer Potential
Acetamide derivatives have also been investigated for their anticancer properties. A study focusing on protein kinase inhibitors identified the compound's ability to inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) analysis indicated that modifications to the acetamide group could enhance selectivity and potency against cancer cell lines .
Table 2: Selectivity of Acetamide Derivatives Against Cancer Targets
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Acetamide Derivative A | PKMYT1 | 0.69 |
| Acetamide Derivative B | WEE1 | >50 |
This table illustrates the selective inhibition profile of different acetamide derivatives, indicating their potential as targeted therapies in oncology.
The mechanism by which Acetamide exerts its biological effects often involves interaction with specific receptors or enzymes. For instance, its activity against bacterial targets may be attributed to the disruption of bacterial cell wall synthesis or interference with critical metabolic pathways . In cancer treatment, the inhibition of kinases like PKMYT1 suggests a role in disrupting cell cycle regulation and promoting apoptosis in malignant cells.
Case Studies
One notable case study involved the synthesis and evaluation of several acetamide derivatives for their antibacterial and anticancer activities. The results indicated that compounds with a brominated pyrrole moiety exhibited enhanced activity compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
